Cas no 1823893-15-7 ((5-Bromoquinazolin-8-yl)methanamine hydrochloride)

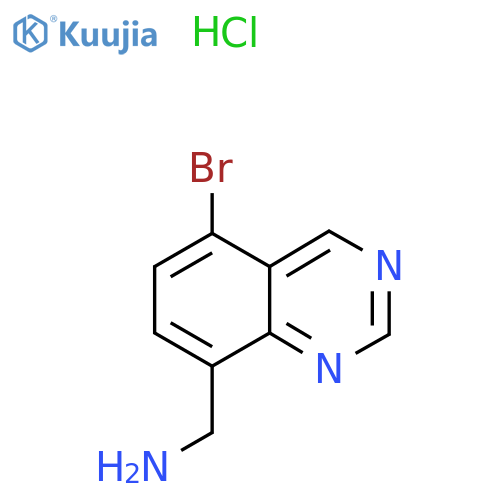

1823893-15-7 structure

商品名:(5-Bromoquinazolin-8-yl)methanamine hydrochloride

CAS番号:1823893-15-7

MF:C9H9BrClN3

メガワット:274.544859647751

CID:4727957

(5-Bromoquinazolin-8-yl)methanamine hydrochloride 化学的及び物理的性質

名前と識別子

-

- (5-Bromoquinazolin-8-yl)methanamine hydrochloride

- AX8332906

- (5-BROMOQUINAZOLIN-8-YL)METHANAMINE HCL

-

- インチ: 1S/C9H8BrN3.ClH/c10-8-2-1-6(3-11)9-7(8)4-12-5-13-9;/h1-2,4-5H,3,11H2;1H

- InChIKey: MEEBDJUQVOSRRY-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=C(CN)C2C1=CN=CN=2.Cl

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 176

- トポロジー分子極性表面積: 51.8

(5-Bromoquinazolin-8-yl)methanamine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM212305-1g |

(5-Bromoquinazolin-8-yl)methanamine hydrochloride |

1823893-15-7 | 97% | 1g |

$1754 | 2021-08-04 | |

| Chemenu | CM212305-1g |

(5-Bromoquinazolin-8-yl)methanamine hydrochloride |

1823893-15-7 | 97% | 1g |

$1903 | 2022-12-28 | |

| Alichem | A189011975-250mg |

(5-Bromoquinazolin-8-yl)methanamine hydrochloride |

1823893-15-7 | 97% | 250mg |

$463.32 | 2023-09-02 | |

| Alichem | A189011975-1g |

(5-Bromoquinazolin-8-yl)methanamine hydrochloride |

1823893-15-7 | 97% | 1g |

$2812.18 | 2023-09-02 | |

| Alichem | A189011975-5g |

(5-Bromoquinazolin-8-yl)methanamine hydrochloride |

1823893-15-7 | 97% | 5g |

$7035.00 | 2023-09-02 |

(5-Bromoquinazolin-8-yl)methanamine hydrochloride 関連文献

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

1823893-15-7 ((5-Bromoquinazolin-8-yl)methanamine hydrochloride) 関連製品

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量